molecular formula C5H6F2O3 B8222003 4,4-Difluorotetrahydrofuran-2-carboxylic acid

4,4-Difluorotetrahydrofuran-2-carboxylic acid

Cat. No.: B8222003
M. Wt: 152.10 g/mol
InChI Key: RKZXHJRHGLOJQR-UHFFFAOYSA-N
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Description

4,4-Difluorotetrahydrofuran-2-carboxylic acid is a chiral fluorinated organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms at the 4-position of the tetrahydrofuran ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . The tetrahydrofuran-2-carboxylic acid moiety is a known pharmacophore and synthetic intermediate relevant to the production of various active pharmaceutical ingredients. For instance, the non-fluorinated analog, tetrahydrofuran-2-carboxylic acid, is a key intermediate in the synthesis of drugs like Terazosin (for benign prostatic hyperplasia and hypertension) and the antibiotic faropenem . As a fluorinated analog, this compound is particularly valuable for creating proprietary drug candidates and probing structure-activity relationships. Researchers utilize this scaffold in developing substances for potential applications in areas such as oncology and central nervous system disorders, where fluorinated compounds are prevalent . The compound is typically supplied as a neat material. As a standard safety precaution, researchers should refer to the material safety data sheet (SDS) and handle this material with appropriate personal protective equipment. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,4-difluorooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZXHJRHGLOJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DAST-Mediated Fluorination

A widely cited method involves diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into a tetrahydrofuran scaffold. In one protocol, a diol intermediate derived from 4-hydroxyindanone undergoes fluorination:

  • Step 1 : Silylation of 4-hydroxyindanone using N,O-bis(trimethylsilyl)acetamide (BSA) to form a silylated enol ether.

  • Step 2 : Ozonolysis and reduction to generate a diketone intermediate.

  • Step 3 : Fluorination with DAST at −78°C to install fluorine atoms at the 4-position.

  • Step 4 : Hydrolysis of the ester group to yield the carboxylic acid.

Reaction Conditions :

  • Temperature: −78°C (fluorination), 25°C (hydrolysis)

  • Solvent: Dichloromethane (fluorination), aqueous HCl (hydrolysis)

  • Yield: 65–75%

Key Insight : DAST selectively fluorinates secondary alcohols without significant side reactions, but requires strict moisture control.

Deoxo-Fluor®-Assisted Fluorination

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved thermal stability over DAST. A representative procedure includes:

  • Step 1 : Cyclization of a γ-lactone precursor via acid-catalyzed intramolecular esterification.

  • Step 2 : Fluorination of the lactone using Deoxo-Fluor® in dichloromethane at 0°C.

  • Step 3 : Saponification with NaOH to afford the carboxylic acid.

Reaction Conditions :

  • Temperature: 0°C (fluorination), 80°C (saponification)

  • Solvent: Dichloromethane (fluorination), ethanol/water (saponification)

  • Yield: 70–80%

Advantage : Higher functional group tolerance compared to DAST, enabling use in complex molecule synthesis.

Cyclization of Fluorinated Diols

Acid-Catalyzed Cyclization

A two-step approach from 4,4-difluorobutane-1,2-diol:

  • Step 1 : Esterification with oxalyl chloride to form a diester.

  • Step 2 : Cyclization under acidic conditions (e.g., p-toluenesulfonic acid) to generate the tetrahydrofuran ring.

Reaction Conditions :

  • Acid Catalyst: p-TsOH (10 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 60–68%

Limitation : Requires high-purity diol precursors to avoid ring-opening byproducts.

Lewis Acid-Mediated Cyclization

TiCl₄ or Sn(OTf)₂ facilitates cyclization of γ-fluoro esters:

  • Step 1 : Synthesis of methyl 4,4-difluoro-2-(methoxycarbonyl)butanoate via Claisen condensation.

  • Step 2 : Cyclization using TiCl₄ in dichloromethane.

  • Step 3 : Hydrolysis with aqueous HCl to the carboxylic acid.

Reaction Conditions :

  • Lewis Acid: TiCl₄ (20 mol%)

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Yield: 55–62%

Mechanistic Note : TiCl₄ coordinates to the ester carbonyl, promoting nucleophilic attack by the fluorine-substituted carbon.

Hydrolysis of Ester or Nitrile Precursors

Ester Hydrolysis

A straightforward route involves saponification of methyl 4,4-difluorotetrahydrofuran-2-carboxylate:

  • Step 1 : Esterification of 4,4-difluorotetrahydrofuran-2-carboxylic acid with methanol under acidic conditions.

  • Step 2 : Hydrolysis with NaOH in ethanol/water.

Reaction Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80°C

  • Yield: 85–90%

Purity : Final product purity >99% (HPLC).

Nitrile Hydrolysis

An alternative pathway utilizes nitrile intermediates:

  • Step 1 : Cyanation of 4,4-difluorotetrahydrofuran-2-carbonyl chloride using KCN.

  • Step 2 : Acidic hydrolysis (H₂SO₄, H₂O) to the carboxylic acid.

Reaction Conditions :

  • Acid: H₂SO₄ (conc.)

  • Temperature: 100°C

  • Yield: 75–80%

Caution : Requires careful handling of toxic cyanide reagents.

Comparative Analysis of Methods

Method Key Reagent Yield (%) Purity (%) Complexity
DAST FluorinationDAST65–7595High
Deoxo-Fluor®Deoxo-Fluor®70–8098Moderate
Acid-Catalyzed Cyclizationp-TsOH60–6890Low
TiCl₄ CyclizationTiCl₄55–6288Moderate
Ester HydrolysisNaOH85–9099Low
Nitrile HydrolysisKCN/H₂SO₄75–8092Moderate

Challenges and Optimization Strategies

  • Fluorination Selectivity : Competing side reactions (e.g., elimination) during DAST fluorination are mitigated by low temperatures (−78°C) and anhydrous conditions.

  • Ring-Opening Byproducts : Cyclization methods require precise stoichiometry to avoid oligomer formation.

  • Scale-Up Considerations : Deoxo-Fluor® is preferred for industrial synthesis due to its stability, whereas DAST is limited by sensitivity to moisture .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development
One of the most notable applications of 4,4-difluorotetrahydrofuran-2-carboxylic acid is its role as an intermediate in the synthesis of antibiotics. For example, it has been utilized in the preparation of faropenem, an antibiotic effective against acute bacterial sinusitis and chronic bronchitis. The compound's unique structure allows for modifications that enhance the efficacy of antibiotic agents .

Drug Design and Development
The presence of fluorine atoms in the compound contributes to increased lipophilicity and metabolic stability, which are critical factors in drug design. Fluorinated compounds often exhibit improved pharmacokinetic profiles and biological activities. Research indicates that derivatives of this compound can modulate enzyme activity, making them suitable candidates for developing new therapeutic agents.

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing high-performance polymers. Its carboxylic acid functionality allows for the formation of polyesters or polyamides through condensation reactions. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Surface Modification
The compound can also be employed in surface modification processes. By introducing functional groups that enhance adhesion properties or alter surface energy, this compound can improve the performance of coatings used in various industries, including automotive and aerospace .

Biochemical Research Applications

Enzyme Interaction Studies
Research on this compound has revealed its potential to interact with various enzymes involved in metabolic pathways. For instance, studies have shown that this compound can act as an inhibitor or activator depending on the specific enzyme context. Such interactions are crucial for understanding metabolic regulation and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects
The compound has demonstrated significant effects on cellular processes such as gene expression and cell signaling pathways. By modulating key signaling molecules, it may influence cellular responses to external stimuli, making it a valuable tool in pharmacological research aimed at elucidating disease mechanisms .

Case Studies

Study Title Focus Findings
Synthesis of FaropenemAntibiotic DevelopmentDemonstrated effective synthesis routes using this compound as an intermediate .
Polymer Properties EnhancementMaterial ScienceShowed improved thermal stability in polymers synthesized from this compound .
Enzyme Modulation EffectsBiochemical ResearchHighlighted potential as an enzyme inhibitor with significant implications for drug development.

Mechanism of Action

The mechanism by which 4,4-Difluorotetrahydrofuran-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran-2-carboxylic Acid (CAS 16874-33-2)

  • Structure: Non-fluorinated tetrahydrofuran ring with a carboxylic acid at position 2.
  • Molecular Formula : C₅H₈O₃.
  • Key Differences :
    • The absence of fluorine reduces electronegativity and lipophilicity compared to the difluoro analog.
    • Used as a reagent in USP standards, indicating higher commercial availability and characterization .
  • Toxicity: No acute toxicity data available, but standard laboratory precautions apply.

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

  • Molecular Formula : C₅H₈O₃.
  • Key Differences :
    • Positional isomerism alters hydrogen bonding and solubility.
    • Similar molecular weight (116.12 g/mol) but distinct reactivity due to substituent orientation .

Thiophene-2-carboxylic Acid (CAS 527-72-0)

  • Structure : Thiophene ring (sulfur-containing heterocycle) with a carboxylic acid at position 2.
  • Molecular Formula : C₅H₄O₂S.
  • Key Differences: Sulfur atom increases aromaticity and electronic polarizability compared to oxygen in tetrahydrofuran.

4-Formylfuran-2-carboxylic Acid

  • Structure : Furan ring with formyl (-CHO) and carboxylic acid (-COOH) groups.
  • Molecular Formula : C₆H₄O₄.
  • Key Differences :
    • The aldehyde group introduces higher reactivity (e.g., susceptibility to nucleophilic attacks).
    • Classified as acute toxicity Category 4 (oral, dermal, inhalation), with warnings for handling by trained professionals .
  • Ecological Data: No persistence, degradability, or bioaccumulation data available .

5-Formylfuran-3-carboxylic Acid (CAS 603999-19-5)

  • Structure : Formyl and carboxylic acid groups at positions 5 and 3, respectively.
  • Molecular Formula : C₆H₄O₄.
  • Key Differences :
    • Structural isomerism affects intermolecular interactions and solubility.
    • First aid measures align with general laboratory chemical protocols (e.g., rinsing eyes/skin after exposure) .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile Primary Use
4,4-Difluorotetrahydrofuran-2-carboxylic acid - C₅H₆F₂O₃ ~152.10* 4-F, 2-COOH Limited data R&D
Tetrahydrofuran-2-carboxylic acid 16874-33-2 C₅H₈O₃ 116.12 2-COOH Not specified Pharmaceutical synthesis
4-Formylfuran-2-carboxylic acid - C₆H₄O₄ 140.09 2-COOH, 4-CHO Acute Toxicity Category 4 R&D
Thiophene-2-carboxylic acid 527-72-0 C₅H₄O₂S 128.15 2-COOH, thiophene ring Not specified Laboratory chemical
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid 1010422-63-5 C₆H₈F₄O₂ 188.05 Difluoroalkyl chain Not specified Synthetic intermediate

*Estimated based on analogous structures.

Key Findings and Implications

  • Toxicity Gaps : Most compounds, including the target, lack comprehensive ecological and chronic toxicity data, underscoring the need for further studies for industrial-scale applications.
  • Structural Isomerism : Positional differences (e.g., carboxylic acid at position 2 vs. 3) significantly alter physicochemical properties and reactivity.

Biological Activity

4,4-Difluorotetrahydrofuran-2-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activity. Its unique structure, characterized by the presence of two fluorine atoms and a carboxylic acid functional group, suggests that it may have diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5H6F2O3
  • Molecular Weight : Approximately 152.0961 g/mol
  • Structure : The compound belongs to the class of tetrahydrofuran derivatives, which are known for their stability and reactivity in various chemical environments.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the tetrahydrofuran ring.
  • Carboxylation : Adding a carboxylic acid group through reactions with carbon dioxide or related reagents.

These synthetic pathways highlight the compound's accessibility for research and industrial applications.

Antimicrobial Activity

Studies indicate that compounds similar to 4,4-difluorotetrahydrofuran derivatives exhibit antimicrobial properties. For instance, derivatives have shown significant inhibition against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics . The presence of fluorine in the structure may enhance membrane permeability and bioactivity.

Anticancer Properties

Research has suggested that tetrahydrofuran derivatives can interfere with cellular processes linked to cancer progression. For example, compounds with structural similarities have been shown to inhibit fatty-acid synthase (FASN), a key enzyme in lipid metabolism associated with cancer cell proliferation . The inhibition of FASN leads to decreased cell viability in cancer models, indicating potential therapeutic applications for this compound in oncology.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress within cells, leading to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : By targeting specific metabolic pathways such as fatty acid synthesis, these compounds may disrupt energy production in rapidly dividing cells.

Case Studies

StudyFindings
Study on Antimicrobial ActivityInhibition zones for derivatives against Pseudomonas aeruginosa: 22 mmSuggests potential as an antimicrobial agent
FASN Inhibition StudyC75 (similar structure) reduced cell viability in cancer modelsIndicates therapeutic potential against cancer
ROS Induction MechanismIncreased ROS levels correlated with reduced cell viabilitySupports the role of oxidative stress in anticancer activity

Applications and Future Directions

Given its promising biological activities, this compound may serve as a lead compound for drug development. Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity.
  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

Q & A

Q. What are the common synthetic routes for 4,4-Difluorotetrahydrofuran-2-carboxylic acid, and how can fluorination efficiency be optimized?

Methodological Answer: Synthesis typically involves fluorination of tetrahydrofuran-2-carboxylic acid precursors. Key steps include:

  • Fluorination Agents : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions .
  • Reaction Conditions : Conduct reactions under anhydrous conditions at low temperatures (−78°C to 0°C) to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1.5–2.0 equivalents of fluorinating agent) to enhance regioselectivity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for absence of proton signals at the 4,4-positions (replaced by fluorine) and characteristic splitting patterns from adjacent fluorine atoms (e.g., coupling constants JHF ~ 45–50 Hz) .
    • ¹⁹F NMR : Confirm two equivalent fluorine atoms via a singlet peak near −180 ppm (tetrahydrofuran ring environment) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹). Compare with reference spectra of analogous fluorinated furans .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak ([M+H]<sup>+</sup> or [M–H]<sup>−</sup>) with a mass error < 5 ppm .

Q. What solvent systems are optimal for purifying this compound via HPLC?

Methodological Answer:

  • Mobile Phase : Use a reverse-phase C18 column with a gradient of water (0.1% trifluoroacetic acid) and acetonitrile (0.1% TFA). Start at 5% acetonitrile, increasing to 95% over 20 minutes.
  • Detection : Monitor at 210 nm (carboxylic acid absorbance). Adjust pH to 2.5–3.0 to suppress ionization and improve peak symmetry .
  • Validation : Compare retention times with non-fluorinated analogs to confirm fluorination-induced hydrophobicity changes .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

Methodological Answer:

  • Chiral Chromatography : Utilize a Chiralpak IA or IB column with hexane/isopropanol (90:10) + 0.1% formic acid. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline separation .
  • Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Crystallization : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) and analyze single-crystal X-ray diffraction for absolute configuration determination .

Q. What strategies mitigate competing side reactions during 4,4-difluorination of tetrahydrofuran-2-carboxylic acid?

Methodological Answer:

  • Steric Shielding : Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) at the carboxylic acid to reduce undesired ring-opening or over-fluorination .
  • Temperature Control : Maintain strict cryogenic conditions (−40°C) during DAST addition to suppress acid-catalyzed decomposition .
  • In-Situ Monitoring : Use <sup>19</sup>F NMR or Raman spectroscopy to track fluorination progress and terminate reactions at ~90% conversion to limit byproducts .

Q. How does fluorination at the 4,4-positions influence the compound’s acidity and reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Acidity Measurement : Perform potentiometric titration in DMSO/water (4:1) to determine pKa. Fluorine’s electron-withdrawing effect lowers pKa by ~1–2 units compared to non-fluorinated analogs .
  • Reactivity Profiling : Compare reaction rates with amines (e.g., benzylamine) in THF. Fluorination increases electrophilicity of the carbonyl carbon, accelerating amide bond formation (kobs increased by 3–5x) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to quantify fluorine’s inductive effects on charge distribution and transition-state energies .

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